N-tert-butyl-3,5-dinitrobenzamide
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Overview
Description
N-tert-butyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C11H13N3O5 It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-3,5-dinitrobenzamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the reaction of 3,5-dinitrobenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This method also provides a high yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize production costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: N-tert-butyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and tert-butylamine.
Scientific Research Applications
N-tert-butyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-tert-butyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-tert-butyl-3,5-dinitrobenzamide can be compared with other similar compounds such as:
N-tert-butyl-3,5-dichlorobenzamide: Similar structure but with chlorine substituents instead of nitro groups.
N-tert-butyl-3,5-diaminobenzamide: The reduced form of this compound with amino groups.
N-benzyl-3,5-dinitrobenzamide: Similar structure but with a benzyl group instead of a tert-butyl group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to the presence of both tert-butyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O5 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-tert-butyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H13N3O5/c1-11(2,3)12-10(15)7-4-8(13(16)17)6-9(5-7)14(18)19/h4-6H,1-3H3,(H,12,15) |
InChI Key |
KCZDERJVEZZOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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